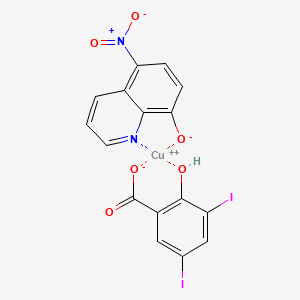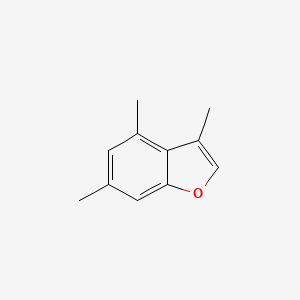
3,4,6-Trimethylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trimethylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of three methyl groups at positions 3, 4, and 6 on the benzofuran ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3,4,6-Trimethylbenzofuran, can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenone derivatives. For instance, the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides followed by intramolecular cyclization in the presence of low-valent titanium can yield benzofurans . Another method involves the cyclization of 2-acyloxy-1-bromomethylarenes using Cr(II)Cl2/BF3-OEt2 as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trimethylbenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or remove oxygen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may use reagents like sodium methoxide (NaOCH3).
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
3,4,6-Trimethylbenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Benzofuran derivatives have shown potential as antimicrobial agents.
Medicine: Some benzofuran compounds are investigated for their anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,4,6-Trimethylbenzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some benzofuran compounds inhibit microbial growth by interfering with essential enzymes . The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Benzofuran: The parent compound without methyl groups.
2,3-Dimethylbenzofuran: A derivative with two methyl groups.
5,6-Dimethylbenzofuran: Another derivative with methyl groups at different positions.
Uniqueness: 3,4,6-Trimethylbenzofuran is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of three methyl groups can affect the compound’s steric and electronic properties, making it distinct from other benzofuran derivatives.
Properties
CAS No. |
25826-59-9 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3,4,6-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-4-8(2)11-9(3)6-12-10(11)5-7/h4-6H,1-3H3 |
InChI Key |
PWTRQDXISHYXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=COC2=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
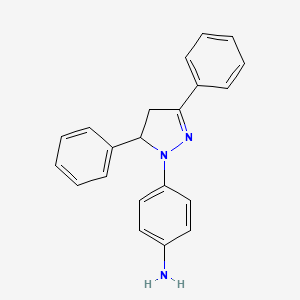
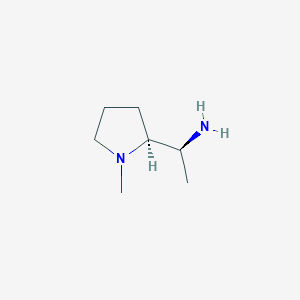
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
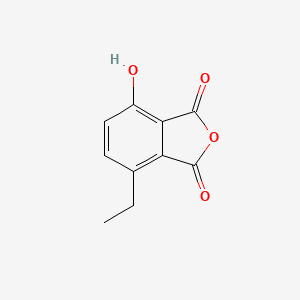
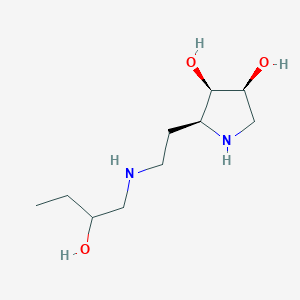
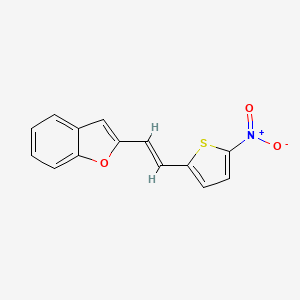
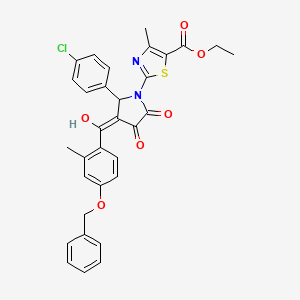
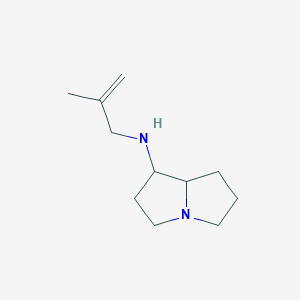
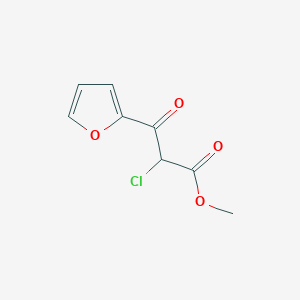
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
